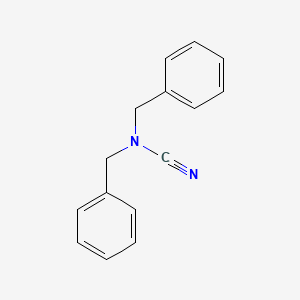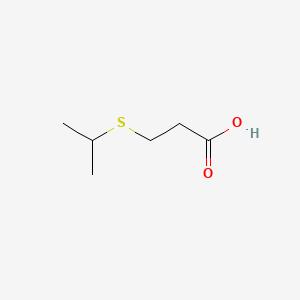
3,4-ジアセトキシベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diacetoxybenzonitrile: is an organic compound with the molecular formula C11H9NO4 It is a derivative of benzonitrile, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by acetoxy groups
科学的研究の応用
3,4-Diacetoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 3,4-Diacetoxybenzonitrile are currently unknown. The compound is structurally similar to 3,4-Dihydroxybenzoic Acid , but the acetoxy groups may alter its target affinity and specificity
Mode of Action
Benzonitriles often act as inhibitors or modulators of enzyme activity, but the exact mechanisms depend on the specific targets involved .
Biochemical Pathways
The biochemical pathways affected by 3,4-Diacetoxybenzonitrile are currently unknown. Related compounds such as 3,4-dihydroxybenzoic acid are involved in the metabolism of aromatic compounds
Pharmacokinetics
The pharmacokinetics of 3,4-Diacetoxybenzonitrile, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it’s difficult to predict its bioavailability and pharmacokinetic profile. Related compounds such as methyl 3,4-dihydroxybenzoate have been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzonitrile can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxybenzonitrile. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of 3,4-Diacetoxybenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Diacetoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The acetoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted benzonitriles depending on the nucleophile used
類似化合物との比較
3,4-Dihydroxybenzonitrile: The precursor to 3,4-Diacetoxybenzonitrile, differing by the presence of hydroxyl groups instead of acetoxy groups.
3,4-Difluorobenzonitrile: Similar structure but with fluorine atoms instead of acetoxy groups.
3,4-Dimethoxybenzonitrile: Contains methoxy groups instead of acetoxy groups.
Uniqueness: 3,4-Diacetoxybenzonitrile is unique due to its specific functional groups, which provide distinct reactivity and potential for various chemical transformations. The acetoxy groups make it more reactive in certain substitution reactions compared to its hydroxyl or methoxy counterparts.
特性
IUPAC Name |
(2-acetyloxy-4-cyanophenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRIDYHXQXSNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)







